molecular formula C14H17N9O3S2 B5761246 2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(4-{[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]SULFONYL}PHENYL)ACETAMIDE

2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(4-{[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]SULFONYL}PHENYL)ACETAMIDE

Cat. No.: B5761246
M. Wt: 423.5 g/mol
InChI Key: HMRWNZXVNQXOMJ-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(4-{[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a triazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(4-{[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring system. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(4-{[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(4-{[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

Mechanism of Action

The mechanism of action of 2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(4-{[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other triazole-based molecules such as 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT) and 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole .

Uniqueness: What sets 2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(4-{[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]SULFONYL}PHENYL)ACETAMIDE apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic use .

Properties

IUPAC Name

2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[4-[(E)-dimethylaminomethylideneamino]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N9O3S2/c1-21(2)9-17-28(25,26)11-5-3-10(4-6-11)18-12(24)7-27-14-20-19-13-22(15)8-16-23(13)14/h3-6,8-9H,7,15H2,1-2H3,(H,18,24)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRWNZXVNQXOMJ-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=CN3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/S(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=CN3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N9O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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